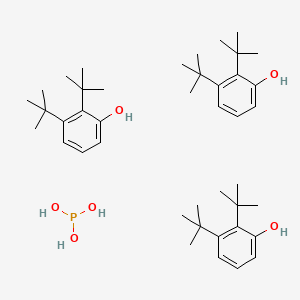
2,3-Ditert-butylphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Ditert-butylphenol;phosphorous acid is a compound that combines the structural features of both phenols and phosphorous acids Phenols are known for their aromatic ring bonded to a hydroxyl group, while phosphorous acids contain phosphorus in a lower oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Ditert-butylphenol;phosphorous acid typically involves the reaction of 2,3-Ditert-butylphenol with phosphorous acid under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,3-Ditert-butylphenol;phosphorous acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phosphorous acid moiety can be reduced to form phosphines or other reduced phosphorus compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to highly reactive environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenols .
Scientific Research Applications
2,3-Ditert-butylphenol;phosphorous acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Ditert-butylphenol;phosphorous acid exerts its effects involves its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage. The phenolic group is primarily responsible for its antioxidant activity, while the phosphorous acid moiety may interact with various molecular targets and pathways involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
2,4-Ditert-butylphenol: Another phenolic compound with similar antioxidant properties.
Tris(2,4-di-tert-butylphenyl) phosphite: A related compound used as an antioxidant and stabilizer in various applications.
Uniqueness
Its dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .
Properties
CAS No. |
125559-66-2 |
|---|---|
Molecular Formula |
C42H69O6P |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
2,3-ditert-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)10-8-7-9-11(15)12(10)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |
InChI Key |
OFOIVYHRTUVHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)C.CC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)C.CC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)C.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















